3-Amino-3H-benzo[d][1,2,3]triazin-4-one
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Overview
Description
3-Amino-3H-benzo[d][1,2,3]triazin-4-one is a heterocyclic compound that belongs to the triazine family It is characterized by a fused benzene and triazine ring system, with an amino group at the third position and a keto group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-3H-benzo[d][1,2,3]triazin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzonitrile with hydrazine hydrate, followed by cyclization in the presence of a suitable catalyst . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate advanced purification techniques such as chromatography and crystallization to ensure high-quality product.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-3H-benzo[d][1,2,3]triazin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted triazine derivatives.
Scientific Research Applications
3-Amino-3H-benzo[d][1,2,3]triazin-4-one has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Amino-3H-benzo[d][1,2,3]triazin-4-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of various enzymes and receptors. Its effects are mediated through binding to active sites or allosteric sites, leading to changes in the activity of the target molecules. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, and interaction with nucleic acids .
Comparison with Similar Compounds
3-(Diethoxy-phosphoryloxy)-1,2,3-benzo[d]triazin-4-one: This compound is similar in structure but contains additional phosphoryloxy groups.
1,2,3-Benzotriazin-4-one: A simpler analog without the amino group.
Uniqueness: 3-Amino-3H-benzo[d][1,2,3]triazin-4-one is unique due to the presence of both an amino group and a keto group, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
3-amino-1,2,3-benzotriazin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O/c8-11-7(12)5-3-1-2-4-6(5)9-10-11/h1-4H,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGZUQDHNBYYFGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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